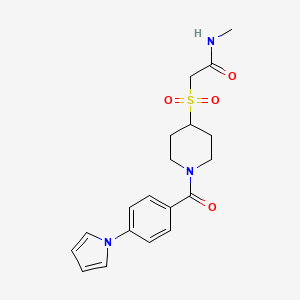

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

This compound is a sulfonamide derivative featuring a piperidine core substituted with a 4-(1H-pyrrol-1-yl)benzoyl group at the 1-position and a methylacetamide moiety at the sulfonyl-terminated 4-position. Its molecular architecture combines a piperidine scaffold—a common motif in bioactive molecules—with sulfonamide and benzoyl functionalities, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-methyl-2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-20-18(23)14-27(25,26)17-8-12-22(13-9-17)19(24)15-4-6-16(7-5-15)21-10-2-3-11-21/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDOMWCOJXBGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Piperidine ring formation: The benzoylated pyrrole is reacted with a piperidine derivative under suitable conditions to form the piperidine ring.

Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base.

N-methylation: Finally, the compound is N-methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: piperidine/piperazine cores , sulfonamide linkages , and aromatic substituents . Below is a comparative analysis of key analogs from the evidence:

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations from Comparative Analysis

Core Flexibility :

- The target compound’s piperidine core contrasts with the piperazine in compounds (e.g., 6k) and the benzazepine in OPC51803 . Piperidine-based analogs generally exhibit improved metabolic stability compared to piperazine derivatives due to reduced basicity .

This differs from the bis(4-fluorophenyl)methyl groups in compounds, which prioritize steric bulk and electron-withdrawing effects .

Sulfonamide Functionality :

- Sulfonamide groups (common in the target compound and analogs) improve aqueous solubility and serve as hydrogen-bond acceptors. For example, the chromene-sulfonamide hybrid in demonstrated moderate yield (28%) but retained bioactivity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by benzoylation—a route analogous to ’s urea-linked piperidines (e.g., 14a), which achieved yields of 35–65% .

Research Findings and Implications

- Pharmacological Potential: While the target compound lacks direct activity data, its structural resemblance to OPC51803 (a vasopressin antagonist) suggests possible GPCR modulation. The methylacetamide group may reduce cytotoxicity compared to bulkier substituents like isopropyl in OPC51803 .

- Thermal Stability : The absence of melting point data for the target compound limits direct comparison, but analogs with sulfonamide-piperidine hybrids (e.g., ’s 6k) show stability up to 230°C, indicating robustness for formulation .

Q & A

Basic: What are the critical steps in synthesizing 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

Answer:

The synthesis typically involves multi-step routes:

- Functional group coupling: Reacting a piperidine derivative with a sulfonyl chloride under basic conditions to introduce the sulfonyl group.

- Amide bond formation: Using coupling agents (e.g., EDC/HOBt) to link the sulfonyl-piperidine intermediate with the N-methylacetamide moiety.

- Pyrrole ring attachment: A substitution or cyclization reaction to introduce the 1H-pyrrol-1-yl group at the benzoyl position.

- Purification: Chromatography (e.g., silica gel column) or recrystallization ensures ≥95% purity .

Key reagents: Bases (e.g., triethylamine), coupling agents, and inert atmospheres (nitrogen) are critical for yield optimization .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, including piperidine ring conformation and sulfonyl/amide linkages.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 376.48 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Temperature control: Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation).

- pH adjustment: Use buffered conditions (pH 7–8) for amide bond formation to enhance coupling efficiency.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Catalyst screening: Test palladium or copper catalysts for pyrrole ring functionalization.

- Purification: Gradient elution in HPLC reduces co-elution of structurally similar byproducts .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Answer:

- Comparative assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panels for anticancer screening) to minimize variability.

- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing pyrrole with pyrazole) to isolate activity contributors.

- Mechanistic studies: Employ target-specific assays (e.g., enzyme inhibition for kinase targets) to clarify mode of action.

- Data normalization: Account for cell line heterogeneity using internal controls (e.g., ATP quantification for viability assays) .

Basic: What computational methods predict this compound’s pharmacokinetic properties?

Answer:

- Molecular docking: Tools like AutoDock Vina assess binding affinity to targets (e.g., kinases, GPCRs).

- ADMET prediction: Software such as SwissADME evaluates absorption (LogP), metabolism (CYP450 interactions), and toxicity (Ames test predictions).

- Quantum mechanics (QM): DFT calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights.

- MD simulations: Analyze stability in biological membranes (e.g., POPC lipid bilayers) .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Orthogonal assays: Combine Western blotting (protein level) with qPCR (gene expression) for cross-validation.

- Chemical probes: Use photoaffinity labeling or click chemistry to track compound localization.

- Negative controls: Test inactive enantiomers or scrambled analogs to rule out off-target effects.

- Dose-response curves: Ensure EC₅₀ values align with computational binding energy predictions.

- CRISPR knockouts: Validate specificity by deleting the putative target gene and assessing activity loss .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks and compare degradation via HPLC.

- Light sensitivity: UV-vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes).

- Solution stability: Test solubility in DMSO, PBS, and cell culture media over 72 hours.

- Lyophilization: Assess recovery rates after freeze-drying to optimize long-term storage .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

- LC-MS/MS profiling: Detect low-abundance byproducts using tandem mass spectrometry.

- Mechanistic studies: Probe reaction intermediates via in-situ IR or NMR to identify side pathways.

- Design of Experiments (DoE): Apply factorial designs to optimize reagent ratios and reaction time.

- Green chemistry: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Basic: What in vitro models are suitable for preliminary biological screening?

Answer:

- Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Cytotoxicity: Parallel testing on non-cancerous lines (e.g., HEK293) to assess selectivity.

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases .

Advanced: How can structural modifications enhance bioavailability?

Answer:

- Prodrug design: Introduce ester or phosphate groups to improve aqueous solubility.

- Bioisosteric replacement: Substitute sulfonyl with sulfonamido groups to enhance membrane permeability.

- PEGylation: Attach polyethylene glycol chains to increase half-life in plasma.

- Co-crystallization: Formulate with cyclodextrins to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.